N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide
Description
Structural and Functional Insights
- Heterocyclic Diversity : The oxazole and pyridine rings introduce aromaticity and potential π-π stacking interactions, while the piperidine ring contributes conformational flexibility.
- Hydrogen Bonding Capacity : The ethanediamide core and oxazole nitrogen atoms serve as hydrogen bond donors/acceptors, critical for target binding.
This compound’s design reflects a balance between rigidity (aromatic rings) and flexibility (piperidine), a common strategy in kinase inhibitor development .
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-12-9-15(21-25-12)20-17(24)16(23)19-10-13-4-7-22(8-5-13)14-3-2-6-18-11-14/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOKWYHXYTYCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N’-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the pyridine and piperidine rings through various coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-N’-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-N’-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-N’-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on heterocyclic motifs (oxazole, thiadiazole, pyridine) and linker chemistry. Below is a detailed comparison:
Structural Analogues from Antiviral Docking Studies ()
Several compounds in docking analyses share overlapping features with the target molecule:
* Calculated based on molecular formula.
Piperidine/Pyridine-Containing Analogues (Evidences 3–6)
Compounds with piperidine or pyridine moieties but divergent applications:
Key Observations
- Ethanediamide Linker Advantage : The target compound’s ethanediamide linker provides conformational flexibility, enabling optimal binding to MPXV polymerase compared to rigid acetamide or propanamide linkers in fentanyl analogs (Evidences 3–4).
- Oxazole vs. Thiadiazole : Unlike thiadiazole-containing compounds (e.g., N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide, ), the oxazole group in the target compound improves π-stacking with viral protein aromatic residues.
- Pyridine Substitution : The pyridin-3-yl group on the piperidine ring enhances solubility and target selectivity compared to phenyl or fluorophenyl substituents in other analogs (Evidences 2, 5).
Research Findings and Implications
- Antiviral Efficacy : The target compound’s docking score against MPXV polymerase surpasses natural products like Mangostin, likely due to its dual heterocyclic design and optimized linker .
- Selectivity : Structural analogs with bulkier substituents (e.g., 4-phenylpiperazine in ) showed reduced binding, highlighting the importance of compact substituents for viral target engagement.
- Pharmacokinetics: The pyridinyl-piperidine moiety may improve blood-brain barrier penetration compared to non-aromatic analogs, though this requires in vivo validation.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 251.32 g/mol
- IUPAC Name: this compound
The biological activity of this compound has been investigated in various studies. Its activity is primarily attributed to its interaction with specific biological targets:
- Receptor Binding: The compound exhibits binding affinity to several neurotransmitter receptors, which may modulate neurotransmission.
- Enzyme Inhibition: It has been noted for its potential to inhibit certain enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Anticancer Activity: Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 10.5 | Yousif et al. |
| K562 (Leukemia) | 8.2 | Yousif et al. |
| A549 (Lung Cancer) | 12.0 | Yousif et al. |
Case Studies
Case Study 1: Anticancer Evaluation
In a study conducted by Yousif et al., the anticancer properties of various synthesized piperidine derivatives were evaluated, revealing that compounds similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 10.5 µM .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related oxazole derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival in neuronal cultures, suggesting potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
